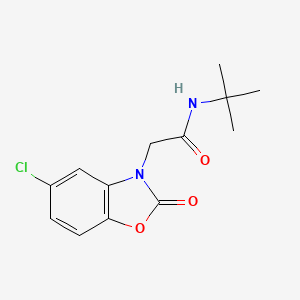
N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, also known as BCA, is a novel compound that has attracted interest in the field of medicinal chemistry due to its potential for therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is primarily through the inhibition of CA IX. CA IX plays a crucial role in regulating the pH of the tumor microenvironment, which is essential for tumor growth and survival. By inhibiting CA IX, N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide disrupts the pH regulation of the tumor microenvironment, leading to decreased tumor growth and metastasis. N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects
N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to have a range of biochemical and physiological effects, including inhibition of CA IX activity, decreased tumor growth and metastasis, anti-inflammatory effects, and neuroprotective effects. In addition, N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide for lab experiments is its high potency and selectivity for CA IX inhibition. This makes it a valuable tool for investigating the role of CA IX in tumor growth and metastasis. However, one limitation of N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is its relatively low water solubility, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. One area of interest is the development of N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide-based therapeutics for cancer and inflammatory diseases. Another potential direction is the investigation of N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to optimize the synthesis and formulation of N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide for use in various experimental settings.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide involves the condensation of 5-chloro-2-hydroxybenzoic acid with tert-butylamine to form the corresponding amide, which is then reacted with 2-bromoacetyl chloride to yield the final product. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been investigated for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has shown promising results as a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors and is associated with tumor growth and metastasis. N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been investigated for its neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-tert-butyl-2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-13(2,3)15-11(17)7-16-9-6-8(14)4-5-10(9)19-12(16)18/h4-6H,7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGFJKGMWYWEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C2=C(C=CC(=C2)Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4-bromobenzylidene)-2-[(4-hydroxy-3,5-dimethylbenzyl)thio]acetohydrazide](/img/structure/B5753799.png)
![2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate](/img/structure/B5753803.png)



![2-(4-ethoxyphenyl)-N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5753834.png)
![1-(2-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753840.png)
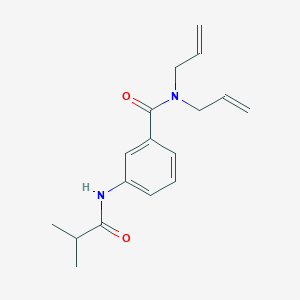
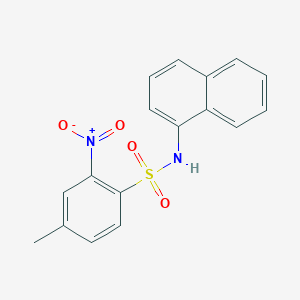
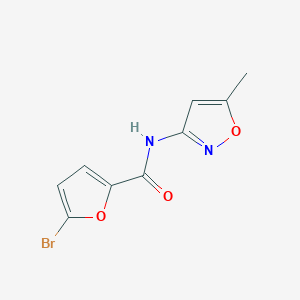
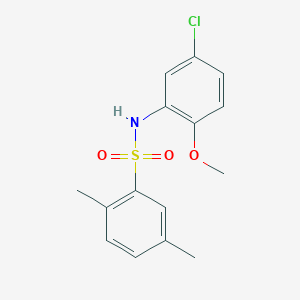

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)
